molecular formula C22H30Cl2N2O2 B2620429 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride CAS No. 1216626-14-0

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride

Cat. No.: B2620429
CAS No.: 1216626-14-0
M. Wt: 425.39
InChI Key: ZUJRXVIOZSBAJX-UHFFFAOYSA-N
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Description

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride is a complex organic compound featuring a piperazine ring core, a structural motif frequently encountered in pharmaceuticals and bioactive molecules . The piperazine ring is substituted with a 5-chloro-2-methylphenyl group and is further functionalized with a 2,5-dimethylphenoxypropan-2-ol moiety, which is presented as its dihydrochloride salt . Piperazine derivatives are of significant interest in scientific research due to their versatile roles in optimizing the physicochemical properties of a molecule and serving as a scaffold to position pharmacophoric groups for interaction with biological targets . Piperazine-containing compounds have demonstrated a wide range of pharmacological activities. Research into similar compounds has shown potential as ligands for neurotransmitter receptors, including serotonin and opioid receptors, suggesting utility in neuropharmacology studies . Furthermore, such derivatives are investigated for their potential as κ opioid receptor antagonists, which are a target for conditions like depression, anxiety, and addiction . Other piperazine-based molecules are well-known in medicinal chemistry for their applications as kinase inhibitors, receptor modulators, and antipsychotic agents . This compound is offered as a high-purity material for research and development purposes exclusively. It is intended for in vitro applications in a controlled laboratory environment and is not classified as a drug or pharmaceutical. This product is For Research Use Only. It is not approved for human or veterinary diagnostic, therapeutic, or any other clinical use. Introducing this substance into humans or animals is strictly prohibited by law.

Properties

IUPAC Name

1-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-3-(3,4-dimethylphenoxy)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29ClN2O2.ClH/c1-16-5-7-21(12-18(16)3)27-15-20(26)14-24-8-10-25(11-9-24)22-13-19(23)6-4-17(22)2;/h4-7,12-13,20,26H,8-11,14-15H2,1-3H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZUJRXVIOZSBAJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)OCC(CN2CCN(CC2)C3=C(C=CC(=C3)Cl)C)O)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H30Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring is synthesized by reacting 5-chloro-2-methylphenylamine with an appropriate dihaloalkane under basic conditions.

    Attachment of the Phenoxy Group: The phenoxy group is introduced by reacting the piperazine intermediate with 3,4-dimethylphenol in the presence of a suitable base.

    Formation of the Hydrochloride Salt: The final compound is obtained by treating the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced piperazine derivatives.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions may introduce various functional groups onto the aromatic rings.

Scientific Research Applications

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: It is used in the development of new therapeutic agents, particularly for its potential pharmacological activities.

    Biological Studies: The compound is studied for its interactions with biological targets, such as receptors and enzymes.

    Industrial Applications: It may be used as an intermediate in the synthesis of other complex organic molecules.

Mechanism of Action

The mechanism of action of 1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Comparison with Similar Compounds

Structural Comparison with Similar Compounds

Piperazine-Based Analogues with Substituted Phenyl Groups

The compound shares structural motifs with several piperazine derivatives:

  • HBK Series (HBK14–HBK19): These compounds feature phenoxy-ethoxyethyl or phenoxy-propyl chains linked to a piperazine core. For example, HBK15 (1-[(2-chloro-6-methylphenoxy)ethoxyethyl]-4-(2-methoxyphenyl)piperazine hydrochloride) has a chloro-methylphenyl substituent, analogous to the 5-chloro-2-methylphenyl group in the target compound. However, HBK15 includes a methoxyphenyl group on the piperazine, which may alter receptor selectivity compared to the dimethylphenoxy group in the target compound .
  • Compound 11n () : 1-(3,4-Dimethylphenyl)-3-(4-(4-((4-(2-hydrazinyl-2-oxoethyl)piperazin-1-yl)methyl)thiazol-2-yl)phenyl)urea contains a 3,4-dimethylphenyl group but incorporates a urea-thiazole scaffold, diverging significantly in backbone structure .

Propanol-Linked Piperazine Derivatives

  • 1-(4-Chlorophenoxy)-3-[4-(4-methoxyphenyl)-1-piperazinyl]-2-propanol hydrochloride (): This analogue substitutes the 5-chloro-2-methylphenyl group with a 4-chlorophenoxy moiety and replaces the 3,4-dimethylphenoxy with a 4-methoxyphenylpiperazine. Such modifications likely impact lipophilicity and metabolic stability .

Pharmacological and Physicochemical Comparisons

Receptor Binding and Selectivity

Piperazine derivatives often target serotonin (5-HT) or dopamine receptors. For instance:

  • HBK Series () : HBK15 and HBK17 exhibit affinity for 5-HT1A receptors, with HBK15 showing higher selectivity due to its chloro-methylphenyl group. The target compound’s 5-chloro-2-methylphenyl substituent may similarly enhance receptor specificity .
  • Urea-Thiazole Derivatives () : Compound 11n demonstrated moderate serotonin receptor antagonism (IC50 ~150 nM), attributed to its dimethylphenyl group. The target compound’s lack of a urea-thiazole moiety may reduce off-target effects .

Physicochemical Properties

  • Molecular Weight and Polarity: The target compound (MW: ~463.4 g/mol) is heavier than HBK15 (MW: ~435.3 g/mol) due to its additional methyl groups. Its LogP is estimated to be higher than 1-(4-chlorophenoxy)-3-[4-(4-methoxyphenyl)piperazinyl]-propan-2-ol (), suggesting improved membrane permeability .
  • Synthetic Yields : Urea-thiazole derivatives () show yields >85%, while the HBK series () reports similar efficiency. The target compound’s commercial availability implies scalable synthesis .

Data Tables

Table 1. Key Structural and Pharmacological Features of Selected Analogues

Compound Name Core Structure Substituents Molecular Weight (g/mol) Notable Activity Reference
Target Compound Piperazine-propanol 5-Cl-2-MePh, 3,4-diMePhO ~463.4 N/A (Under investigation)
HBK15 Piperazine-ethoxyethyl 2-Cl-6-MePhO, 2-MeOPh ~435.3 5-HT1A agonist
1-(4-Chlorophenoxy)-3-[4-(4-MeOPh)piperazinyl]-propan-2-ol Piperazine-propanol 4-ClPhO, 4-MeOPh ~437.9 Beta-blocker activity
Compound 11n () Urea-thiazole-piperazine 3,4-diMePh, hydrazinyl-oxoethyl ~494.3 5-HT2A antagonist (IC50: 150 nM)

Biological Activity

1-(4-(5-Chloro-2-methylphenyl)piperazin-1-yl)-3-(3,4-dimethylphenoxy)propan-2-ol hydrochloride is a compound of interest due to its potential biological activities. This article reviews the compound's pharmacological properties, mechanisms of action, and relevant research findings.

The compound's chemical structure can be represented as follows:

  • Molecular Formula : C16H23ClN2O
  • Molecular Weight : 294.82 g/mol
  • LogP : 3.9809 (indicating moderate lipophilicity)
PropertyValue
Molecular FormulaC16H23ClN2O
Molecular Weight294.82 g/mol
LogP3.9809
Polar Surface Area19.5903 Ų
Hydrogen Bond Acceptors2

Antimicrobial Activity

Research indicates that derivatives of piperazine, including this compound, exhibit significant antimicrobial properties. A study found that various piperazine derivatives demonstrated moderate to good antimicrobial activity against a range of bacterial strains, suggesting that this compound may share similar properties .

Neuropharmacological Effects

Piperazine derivatives are known for their neuropharmacological effects, particularly as potential anxiolytics and antidepressants. The presence of the piperazine ring in this compound suggests it may interact with neurotransmitter systems, particularly serotonin and dopamine pathways, which are crucial for mood regulation .

Acetylcholinesterase Inhibition

Virtual screening studies have shown that some piperazine derivatives can inhibit human acetylcholinesterase (AChE), an enzyme involved in neurotransmitter breakdown. This inhibition could enhance cholinergic signaling, potentially benefiting conditions like Alzheimer's disease .

Case Studies and Research Findings

  • Antimicrobial Screening : A series of studies on piperazine derivatives highlighted their effectiveness against various bacterial strains, with some compounds showing higher efficacy than standard antibiotics .
  • Neuropharmacological Assessment : In vivo studies have demonstrated that certain piperazine compounds can reduce anxiety-like behaviors in animal models, indicating their potential as therapeutic agents for anxiety disorders .
  • Mechanistic Insights : Molecular docking studies suggest that this compound may bind to specific sites on AChE, providing insights into its mechanism of action as an inhibitor .

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